molecular formula C15H14O B8424307 5-(1-Naphthyl)-4-pentyn-1-ol

5-(1-Naphthyl)-4-pentyn-1-ol

Cat. No. B8424307
M. Wt: 210.27 g/mol
InChI Key: IMGMWMATKUWNRK-UHFFFAOYSA-N
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Patent
US07645757B2

Procedure details

A solution of 0.59 g (7 mmol) of 4-pentyn-1-ol in 3 ml of acetonitrile is added dropwise under an argon atmosphere to a suspension of 1.78 g (7 mmol) of 1-iodonaphthalene, of 1.48 ml (10.5 mmol) of triethylamine, of 0.066 g (0.35 mmol) of cuprous iodide and of 0.147 g (0.21 mmol) of di(triphenylphosphine)palladium dichloride (Ph3P)2PdCl2 in 4 ml of acetonitrile. The mixture is stirred at ambient temperature for 3 hours, 4 g of silica are then added and the mixture is evaporated to dryness. The product is purified by chromatography on silica gel, elution being carried out with an 80/20 and then 60/40 mixture of cyclohexane and of ethyl acetate, to produce 1.22 g of product in the form of a yellow oil.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.066 g
Type
reactant
Reaction Step One
[Compound]
Name
di(triphenylphosphine)palladium dichloride (Ph3P)2PdCl2
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].I[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C>C(#N)C>[C:16]1([C:5]#[C:4][CH2:3][CH2:2][CH2:1][OH:6])[C:17]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
1.78 g
Type
reactant
Smiles
IC1=CC=CC2=CC=CC=C12
Name
Quantity
1.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
cuprous iodide
Quantity
0.066 g
Type
reactant
Smiles
Name
di(triphenylphosphine)palladium dichloride (Ph3P)2PdCl2
Quantity
0.147 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4 g of silica are then added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel, elution
ADDITION
Type
ADDITION
Details
60/40 mixture of cyclohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C#CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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